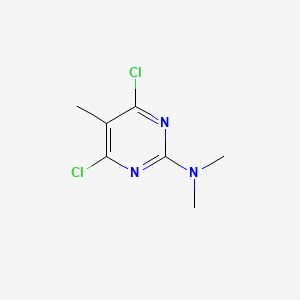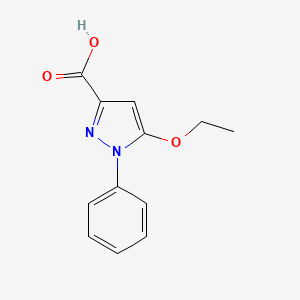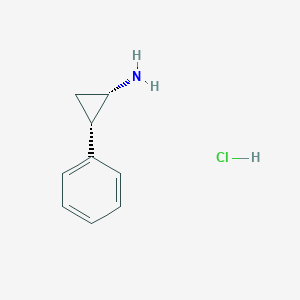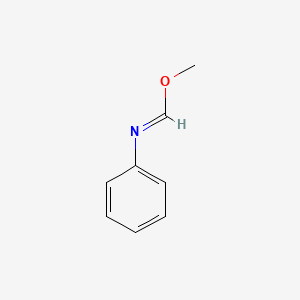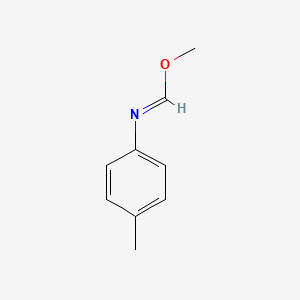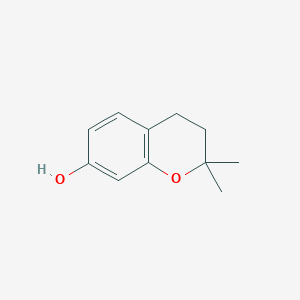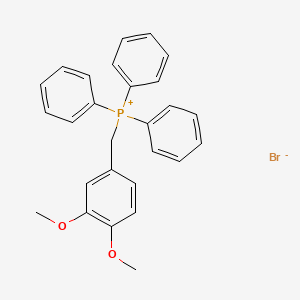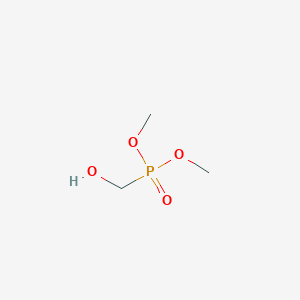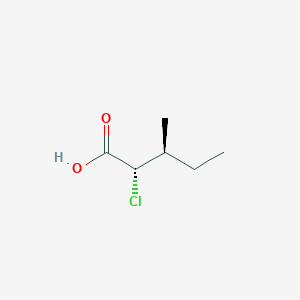![molecular formula C8H6N2O2 B1367034 1H-Pyrrolo[2,3-c]pyridin-3-carbonsäure CAS No. 67058-74-6](/img/structure/B1367034.png)
1H-Pyrrolo[2,3-c]pyridin-3-carbonsäure
Übersicht
Beschreibung
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is represented by the formula C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity and potential applications in various fields . For instance, they have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 162.15 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Krebstherapie
1H-Pyrrolo[2,3-b]pyridin-Derivate erwiesen sich als potente Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors (FGFR), der eine wichtige Rolle bei verschiedenen Arten von Tumoren spielt . Eine abnormale Aktivierung des FGFR-Signalwegs ist mit dem Fortschreiten und der Entwicklung verschiedener Krebserkrankungen wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden . Daher stellt die gezielte Ansteuerung von FGFRs eine attraktive Strategie für die Krebstherapie dar .
Behandlung von Erkrankungen des Nervensystems
Pyrrolo[3,4-c]pyridine wurden als potenzielle Behandlungen für Erkrankungen des Nervensystems untersucht . Die strukturelle Ähnlichkeit vieler Medikamente mit DNA-Basen wie Adenin und Guanin ist ein Schlüsselfaktor, um ihre Wirksamkeit zu erklären .
Behandlung von Erkrankungen des Immunsystems
Pyrrolo[3,4-c]pyridine wurden auch als potenzielle Anwendungen bei der Behandlung von Erkrankungen des Immunsystems gefunden . Ihre strukturelle Ähnlichkeit mit DNA-Basen könnte ihre Wirksamkeit in diesem Bereich erklären .
Antidiabetische Anwendungen
1H-Pyrrolo[2,3-c]pyridin-Derivate erwiesen sich als antidiabetische Eigenschaften . Es wurde gezeigt, dass sie den Blutzuckerspiegel senken, was sie bei der Vorbeugung und Behandlung von Erkrankungen nützlich machen könnte, die mit einem erhöhten Plasmaglucosespiegel einhergehen, wie z. B. Hyperglykämie und Typ-1-Diabetes .
Antimikrobakterielle Anwendungen
Pyrrolo[3,4-c]pyridine erwiesen sich als antimikrobakterielle Aktivitäten . Dies könnte sie bei der Behandlung von Krankheiten nützlich machen, die durch Mykobakterien verursacht werden .
Antivirale Anwendungen
Pyrrolo[3,4-c]pyridine wurden auch als antivirale Aktivitäten gefunden . Dies könnte sie bei der Behandlung verschiedener Virusinfektionen nützlich machen .
Wirkmechanismus
Target of Action
The primary targets of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
The safety information for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s impact on cellular energy production and overall metabolic health .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences cellular energy production, or to the nucleus, where it affects gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICFJZCPFIGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496995 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67058-74-6 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



